molecular formula C24H27N5O5S2 B2941098 N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 314247-82-0

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2941098
CAS No.: 314247-82-0
M. Wt: 529.63
InChI Key: RMTAOSVNVUUHDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative featuring a 4,6-dimethylpyrimidin-2-yl group linked via a sulfamoyl bridge to a phenyl ring, which is further substituted with a 4-(piperidin-1-ylsulfonyl)benzamide moiety. Its structure integrates a pyrimidine core, a sulfonamide pharmacophore, and a piperidine-containing sulfonyl group, which may confer unique physicochemical and biological properties. The 4,6-dimethylpyrimidine scaffold is associated with enzyme inhibition (e.g., EGFR, DHFR) and antimicrobial activity, while the piperidine sulfonyl group may enhance solubility or modulate target binding . This compound is structurally analogous to sulfonamide antibiotics like sulfadimethylpyrimidine (sulfamethazine), which shares the 4,6-dimethylpyrimidin-2-ylsulfamoyl group but lacks the extended benzamide-piperidine moiety .

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O5S2/c1-17-16-18(2)26-24(25-17)28-35(31,32)21-12-8-20(9-13-21)27-23(30)19-6-10-22(11-7-19)36(33,34)29-14-4-3-5-15-29/h6-13,16H,3-5,14-15H2,1-2H3,(H,27,30)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTAOSVNVUUHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C21H22N4O4S
  • Molecular Weight : 426.49 g/mol
  • CAS Number : 328027-12-9

The compound features a complex structure that includes a piperidine ring and a sulfamoyl group, contributing to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfamoyl moiety is known for its ability to inhibit various enzymes, including acetylcholinesterase (AChE) and urease, which are crucial in neurotransmission and urea metabolism respectively .
  • Antibacterial Activity : Compounds with similar structures have shown promising antibacterial effects against various strains, indicating that this compound may also possess similar properties .
  • Anticancer Potential : The presence of the piperidine nucleus is associated with anticancer activities. Research indicates that derivatives of piperidine can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeReference
DiacetylsulfadimidineAntibacterial
SulfasalazineAnti-inflammatory
Piperidine derivativesAnticancer

Case Studies and Research Findings

  • Antibacterial Studies : A study evaluated the antibacterial efficacy of various sulfamoyl compounds, revealing that those with a piperidine component exhibited enhanced activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Research : Several studies have highlighted the potential of compounds similar to this compound in cancer therapy. For instance, research demonstrated that certain derivatives could inhibit tumor growth in vitro by inducing apoptosis in HeLa cells .
  • Enzyme Inhibition : Inhibition assays showed that the compound effectively inhibited AChE with an IC50 value indicative of its potential as a therapeutic agent in neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

  • Compound 2 (): 2,6-Dichloro-N-(2-(2-(4-hydroxypiperidin-1-yl)pyrimidin-4-ylamino)pyridin-4-yl)benzamide Features a 4-hydroxypiperidine-substituted pyrimidine and a 2,6-dichlorobenzamide group. Key Difference: The chloro substituents and hydroxypiperidine moiety may enhance kinase inhibition (e.g., EGFR) compared to the dimethylpyrimidine group in the target compound.
  • N-[4-[(4-Methylpyrimidin-2-yl)Sulfamoyl]Phenyl]-4-(Pyrrolidin-1-ylsulfonyl)Benzamide (): Replaces the piperidine with a pyrrolidine ring. Impact: The smaller pyrrolidine ring (5-membered vs. Synonymous with ZINC2709317 and CHEMBL1339060, indicating its use in drug-discovery libraries .

Variations in the Sulfonamide-Linked Aromatic System

  • 4-(1H-Imidazol-1-yl)-N-(4-(N-(5-Methylisoxazol-4-yl)Sulfamoyl)Phenyl)Benzamide ():

    • Substitutes the piperidine sulfonyl group with an imidazole ring.
    • Activity : Exhibits antifungal activity, suggesting that heterocyclic substituents on the benzamide moiety can shift biological targets from antibacterial to antifungal .
  • N-(4-[(2,6-Dimethoxypyrimidin-4-yl)Sulfamoyl]Phenyl)-3-(Trifluoromethyl)Benzamide ():

    • Replaces 4,6-dimethylpyrimidine with 2,6-dimethoxypyrimidine and introduces a trifluoromethyl group.
    • Effect : The electron-withdrawing trifluoromethyl group may enhance metabolic stability and target affinity compared to methyl groups .

Sulfonamide Antibiotics with Simplified Scaffolds

  • Sulfadimethylpyrimidine (Sulfamethazine) ():
    • Lacks the benzamide-piperidine extension.
    • Application : A classic sulfonamide antibiotic targeting dihydropteroate synthase (DHPS). The absence of the extended sulfonylbenzamide group in the target compound may reduce antibacterial efficacy but mitigate resistance mechanisms .

Structural and Functional Insights

  • Piperidine vs. Pyrrolidine Sulfonyl Groups : The piperidine ring in the target compound may offer better conformational flexibility for target engagement compared to pyrrolidine, as seen in kinase inhibitors where six-membered rings stabilize binding pockets .
  • 4,6-Dimethylpyrimidine vs. Chloro/Methoxy Pyrimidines : Electron-donating methyl groups on pyrimidine may enhance metabolic stability, whereas chloro/methoxy substituents (e.g., ) could improve potency via hydrophobic interactions .
  • Sulfonamide Linker : The para-substituted sulfonamide in the target compound is conserved across analogs, critical for maintaining hydrogen-bonding interactions with biological targets like DHPS or kinases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.